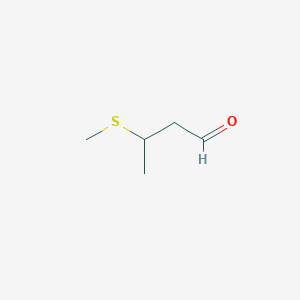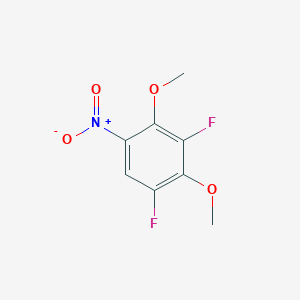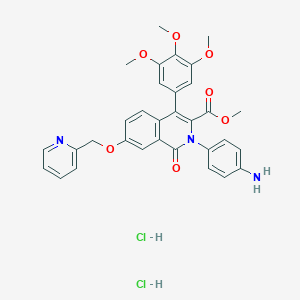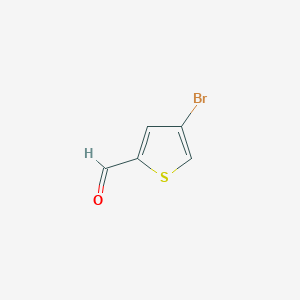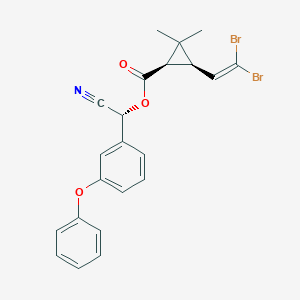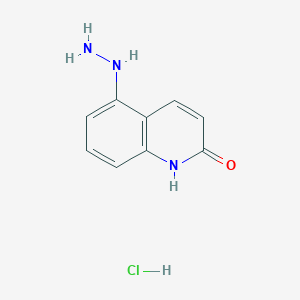
4'-メチルビフェニル-2-カルボン酸
概要
説明
2-(4-Methylphenyl)benzoic acid (2-MPA) is an organic compound belonging to the class of aromatic acids, which is widely used in the fields of organic synthesis, pharmaceuticals, and analytical chemistry. 2-MPA is an important intermediate in the synthesis of drugs, including anti-inflammatory agents, antifungal agents, and anti-malarial drugs. It is also used in the synthesis of polymers, dyes, and pigments. The structure of 2-MPA is shown in Figure 1.
科学的研究の応用
有機合成
4'-メチルビフェニル-2-カルボン酸は、様々な有機化合物の合成における前駆体として役立ちます。 カルボン酸基は反応性が高く、エステル、アミド、その他の誘導体に変換することができます。これらの誘導体は、医薬品、農薬、染料の製造における有用な中間体です .
ナノテクノロジー
ナノテクノロジーでは、4'-メチルビフェニル-2-カルボン酸のようなカルボン酸は、ナノ粒子の表面を修飾するために使用されます。 これらは表面を機能化するための手段を提供し、ナノ粒子の溶媒中での分散性を向上させ、ナノ複合材料の作製や薬物送達システムへの利用に適したものにすることができます .
高分子化学
この化合物は、ポリマーの生成に関与することができます。 他のモノマーと反応させるか、重合反応の一部として、プラスチック、コーティング、接着剤などの用途を持つ可能性のある新しい高分子材料の形成につながる可能性があります .
医薬品化学
医薬品化学における中間体として、4'-メチルビフェニル-2-カルボン酸は、様々な有効医薬品成分(API)の合成に使用されます。 生物活性を示す化合物に変換することができ、新しい医薬品に開発される可能性があります .
分析化学
分析化学では、4'-メチルビフェニル-2-カルボン酸の誘導体は、標準物質や試薬として使用できます。 クロマトグラフィーや分光法などの技術を用いて、複雑な混合物中の物質の定量および同定に役立ちます .
環境科学
この化合物の誘導体は、有機物の分解などの環境プロセスを研究するために使用できます。 これらの化合物がどのように分解するかを理解することで、より持続可能な材料の開発と汚染の軽減戦略を策定することができます .
材料科学
材料科学では、この化合物は、強度、熱安定性、電気伝導率などの特定の特性を持つ新しい材料を合成するために使用できます。 これらの材料は、電子機器から建設まで、様々な用途で使用できます .
触媒
4'-メチルビフェニル-2-カルボン酸のようなカルボン酸は、触媒系において配位子として作用することができます。 これらは金属に結合し、重要な化学反応を触媒する錯体を形成することができます。これは、産業プロセスにおいて、より効率的かつ廃棄物を少なくして化学物質を製造するのに役立ちます .
作用機序
Mode of Action
Like other carboxylic acid compounds, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the stomach and small intestine, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4’-Methylbiphenyl-2-carboxylic acid. For instance, the compound’s ionization state, and thus its ability to interact with targets, can be affected by pH .
特性
IUPAC Name |
2-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTUEICKYWFYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064573 | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-03-0 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7148-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHYLPHENYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XZ5ON5Y1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2-(4-Methylphenyl)benzoic acid?
A1: 2-(4-Methylphenyl)benzoic acid crystallizes as centrosymmetric dimers. [] These dimers are formed through hydrogen bonding interactions. The dihedral angle between the two aromatic rings within the molecule is 53.39 degrees, while the angle between the carboxyl group and its adjacent ring is 42.37 degrees. []
Q2: Are there efficient synthetic routes available for 2-(4-Methylphenyl)benzoic acid?
A2: Yes, practical syntheses for 2-(4-Methylphenyl)benzoic acid have been reported. [, , ] While specific details are outlined in the referenced papers, these methods offer efficient pathways for obtaining the compound.
Q3: What are the potential applications of 2-(4-Methylphenyl)benzoic acid?
A3: 2-(4-Methylphenyl)benzoic acid serves as a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. [] Its structure makes it a useful building block for creating more complex molecules with potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
